The structure of BDAVBi allows it to exhibit interesting electrical and optical properties. Researchers are exploring its potential use in organic light-emitting diodes (OLEDs) and organic solar cells due to these properties [1].
*Reference: [1] Studies on photophysical and electroluminescent properties of BDAVBi: A dopant material for organic light emitting devices ScienceDirect:
BDAVBi's self-assembly properties at the molecular level make it a potential candidate for research in supramolecular chemistry. This field explores the creation of new materials and functional structures by arranging molecules in specific ways [2].
*Reference: [2] Self-Assembly of Functional Supramolecular Architectures )
BDAVBi has a complex molecular structure consisting of a central biphenyl core (two connected phenyl rings) with two bulky styryl (styrene derivative) groups attached at the 4,4' positions. These styryl groups further have diphenylamino (two phenyl rings connected to an amino group) substituents. This structure allows for efficient conjugation, which is the overlapping of p orbitals in a molecule, enabling efficient charge transport and light emission ().
The specific synthesis process for BDAVBi is not publicly available. However, organic synthesis involving Suzuki coupling or Stille coupling reactions are likely methods for creating the molecule due to the presence of aryl (aromatic ring) groups connected by carbon-carbon bonds ().
The decomposition reaction of BDAVBi is not well documented in scientific literature. However, as with most organic compounds, it is likely to decompose at high temperatures into smaller organic molecules and potentially volatile gases.